2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one, also known as CRL-40,940, is a nootropic compound that has gained attention for its potential cognitive-enhancing effects. This compound belongs to the racetam family of drugs and is structurally similar to piracetam, a well-known cognitive enhancer. CRL-40,940 has been shown to improve memory, learning, and focus in animal studies.
Wirkmechanismus
The exact mechanism of action of 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. It is believed to enhance cholinergic neurotransmission by increasing the release of acetylcholine in the brain. This neurotransmitter is involved in memory and learning processes.
Biochemical and Physiological Effects
This compound has been shown to increase the density of acetylcholine receptors in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one in lab experiments is its ability to improve memory and learning in animal models. This makes it a useful tool for studying the neural mechanisms underlying these processes. However, one limitation is that the effects of this compound may not translate directly to humans, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several areas of future research that could be explored regarding 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one. One area is the potential use of this compound in treating cognitive disorders such as Alzheimer's disease and ADHD. Another area is the investigation of the long-term effects of this compound on the brain and its potential neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of this compound for cognitive enhancement.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that this compound can improve memory and learning in rats. However, more research is needed to determine its effectiveness in humans.
Eigenschaften
IUPAC Name |
2-(cyclopentylamino)-1-pyrrolidin-1-ylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(13-7-3-4-8-13)9-12-10-5-1-2-6-10/h10,12H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTAIBAIFBCZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.